![molecular formula C15H11NO5 B6400549 2-(4-Acetylphenyl)-4-nitrobenzoic acid CAS No. 1261965-92-7](/img/structure/B6400549.png)
2-(4-Acetylphenyl)-4-nitrobenzoic acid
Overview
Description
2-(4-Acetylphenyl)-4-nitrobenzoic acid is an organic compound that features both an acetyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common route includes the nitration of 2-(4-acetylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Carboxyphenyl)-4-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceutical agents, particularly in the context of anticancer research.
- Anticancer Activity : Research indicates that derivatives of nitrobenzoic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with promising IC50 values indicating their effectiveness as anticancer agents .
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in cancer progression. Studies have shown that analogs can inhibit the activity of enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
Chemical Intermediates
2-(4-Acetylphenyl)-4-nitrobenzoic acid serves as a useful intermediate in organic synthesis. Its derivatives can be transformed into various functionalized compounds through esterification and other chemical reactions.
- Esterification : The compound can undergo esterification reactions to form glycerol esters, which are valuable in the production of surfactants and other industrial chemicals. These esters have applications in cosmetics and personal care products due to their emulsifying properties .
- Synthesis of Other Compounds : Its structure allows for further derivatization to create compounds with enhanced biological activity or improved physical properties. For example, modifications can lead to new antimicrobial agents or materials with specific thermal or electrical properties .
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This is particularly relevant in the development of smart materials that respond to environmental stimuli .
- Supramolecular Chemistry : Research has indicated that this compound can participate in supramolecular assemblies, which are crucial for developing new materials with tailored properties for applications such as drug delivery systems and nanotechnology .
Table 1: Anticancer Activity of Nitrobenzoic Acid Derivatives
Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 23.31 | Enzyme inhibition |
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | A549 | 1.26 | Apoptosis induction |
Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | HCT116 | 0.63 | Antitumor activity |
Table 2: Applications of this compound
Application Area | Specific Use |
---|---|
Medicinal Chemistry | Anticancer drug development |
Chemical Intermediates | Synthesis of esters and derivatives |
Materials Science | Polymer enhancement and smart materials |
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-4-nitrobenzoic acid depends on its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the aromatic ring. The acetyl group can undergo nucleophilic attack, leading to various substitution reactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the acetyl group, limiting its applications in nucleophilic substitution reactions.
2-(4-Aminophenyl)-4-nitrobenzoic acid: A reduced form of the compound with an amino group instead of an acetyl group.
Uniqueness
2-(4-Acetylphenyl)-4-nitrobenzoic acid is unique due to the presence of both acetyl and nitro groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-acetylphenyl)-4-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9(17)10-2-4-11(5-3-10)14-8-12(16(20)21)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLCTKQEOPHBSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689791 | |
Record name | 4'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-92-7 | |
Record name | 4'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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